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Compound of Interest

Compound Name: GW 590735

Cat. No.: B1336410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective peroxisome

proliferator-activated receptor alpha (PPARα) agonist, GW590735, and its effects on high-

density lipoprotein (HDL) and low-density lipoprotein (LDL) cholesterol. This document

summarizes key preclinical data, outlines relevant experimental methodologies, and illustrates

the underlying signaling pathways.

Quantitative Data on HDL and LDL Cholesterol
GW590735 has demonstrated significant effects on lipid profiles in preclinical models. The

following table summarizes the quantitative data from a study in human apolipoprotein B100

(hApoB100) and human cholesteryl ester transfer protein (hCETP) transgenic mice, which

exhibit a more human-like lipid profile.
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Treatment

Group

Dose

(mg/kg)

Maximal %

Increase in

HDL

Cholesterol

Effect on

LDL

Cholesterol

Effect on

VLDL

Cholesterol

Reference

GW590735 3 Not specified Decrease Decrease [1]

GW590735 10 84% Decrease Decrease [1]

Fenofibrate

(weak PPARα

agonist)

30 37% Decrease
Tendency to

reduce
[1]

Torcetrapib

(CETP

inhibitor)

3, 10, 30 53% Decrease
Tendency to

reduce
[1]

VLDL: Very-low-density lipoprotein

Note: Results from the human clinical trial NCT00169559, which investigated the effects of

GW590735 on HDL and LDL cholesterol in patients with dyslipidemia, have not been publicly

released.[2]

Experimental Protocols
This section details the methodologies for key experiments involving the in vivo assessment of

GW590735's effects on cholesterol levels, based on established preclinical testing procedures.

In Vivo Administration of GW590735 in a Murine Model
Objective: To assess the dose-dependent effects of orally administered GW590735 on the

plasma lipid profiles of hApoB100/hCETP transgenic mice.

Methodology:

Animal Model: Male hApoB100/hCETP transgenic mice are utilized to model a human-like

lipid profile.
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Acclimatization: Animals are allowed to acclimate for a period of at least one week prior to

the commencement of the study, with ad libitum access to standard chow and water.

Grouping: Mice are randomly assigned to treatment groups:

Vehicle control

GW590735 (3 mg/kg)

GW590735 (10 mg/kg)

Drug Formulation and Administration: GW590735 is suspended in a suitable vehicle (e.g.,

0.5% hydroxypropyl methylcellulose with 0.1% Tween 80). The compound is administered

once daily for 14 consecutive days via oral gavage.

Blood Collection: On day 15, following an overnight fast, blood samples are collected from

the retro-orbital sinus or tail vein into tubes containing an anticoagulant (e.g., EDTA).

Plasma Separation: Plasma is separated by centrifugation at 2000 x g for 10 minutes at 4°C.

Lipid Profile Analysis: Plasma samples are then subjected to lipoprotein profiling to

determine the concentrations of HDL, LDL, and VLDL cholesterol.

Measurement of HDL and LDL Cholesterol
Objective: To quantify the levels of HDL and LDL cholesterol from plasma samples.

Methodology (based on a precipitation method):

LDL/VLDL Precipitation:

Aliquots of plasma samples are treated with a precipitation reagent (e.g., a solution

containing phosphotungstic acid and magnesium chloride).

The mixture is incubated at room temperature for 10 minutes to allow for the precipitation

of LDL and VLDL particles.
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The sample is then centrifuged at 2000 x g for 10 minutes to pellet the precipitated

lipoproteins.

HDL Fraction Collection: The supernatant, which contains the HDL fraction, is carefully

collected.

Cholesterol Quantification:

The cholesterol content in the HDL fraction (supernatant) and in a separate aliquot of total

plasma is determined using a commercial cholesterol enzymatic assay kit.

The assay typically involves the enzymatic conversion of cholesterol to a colored or

fluorescent product, which is then measured using a spectrophotometer or fluorometer.

LDL Cholesterol Calculation: The concentration of LDL cholesterol is calculated using the

Friedewald formula: LDL Cholesterol = Total Cholesterol - HDL Cholesterol - (Triglycerides /

5) (Note: This formula is valid for triglyceride levels below 400 mg/dL)

Signaling Pathways and Mechanisms of Action
GW590735 exerts its effects on HDL and LDL cholesterol primarily through the activation of

Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

PPARα Signaling Pathway in Lipid Metabolism
The binding of GW590735 to PPARα initiates a cascade of events that transcriptionally

regulate genes involved in lipid metabolism.
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Caption: PPARα signaling pathway activated by GW590735.

Description of the Signaling Pathway:

Ligand Binding: GW590735, a potent and selective PPARα agonist, enters the hepatocyte

and binds to the PPARα receptor in the cytoplasm.

Heterodimerization and Nuclear Translocation: Upon ligand binding, PPARα forms a

heterodimer with the Retinoid X Receptor (RXR). This complex then translocates into the
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nucleus.

Gene Transcription: The activated PPARα-RXR heterodimer binds to specific DNA

sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter

regions of target genes.

Upregulation of Genes Increasing HDL:

Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II): PPARα activation increases

the transcription of the APOA1 and APOA2 genes. ApoA-I and ApoA-II are the primary

protein components of HDL particles, and their increased synthesis leads to higher levels

of circulating HDL cholesterol.

ATP-binding cassette transporter A1 (ABCA1): PPARα activation upregulates the

expression of the ABCA1 gene. The ABCA1 transporter plays a crucial role in the first step

of reverse cholesterol transport, mediating the efflux of cholesterol from peripheral cells to

lipid-poor apolipoproteins to form nascent HDL.[1][3]

Regulation of Genes Affecting LDL and VLDL:

Lipoprotein Lipase (LPL): PPARα activation enhances the expression of the LPL gene.

LPL is an enzyme that hydrolyzes triglycerides in VLDL and chylomicrons, leading to their

clearance from the circulation. This reduces the precursor pool for LDL.

Apolipoprotein C-III (ApoC-III): PPARα activation downregulates the expression of the

APOC3 gene. ApoC-III is an inhibitor of LPL, so its reduction further enhances the

catabolism of triglyceride-rich lipoproteins.

Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical assessment of a

compound like GW590735 on lipid metabolism.
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Caption: Preclinical experimental workflow for GW590735.
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Conclusion
The selective PPARα agonist GW590735 has demonstrated promising preclinical efficacy in

improving lipid profiles by significantly increasing HDL cholesterol and decreasing LDL and

VLDL cholesterol. The mechanism of action is well-understood and involves the transcriptional

regulation of key genes in lipid metabolism. While the lack of publicly available human clinical

trial data is a limitation, the preclinical evidence suggests that potent and selective PPARα

agonism is a viable strategy for the modulation of dyslipidemia. Further research and the

potential release of clinical data will be crucial in fully elucidating the therapeutic potential of

GW590735.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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